

discovery and history of 3-cyclopropyl-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-cyclopropyl-5-nitro-1H-pyrazole

Cat. No.: B1436557

[Get Quote](#)

An In-Depth Technical Guide to **3-Cyclopropyl-5-nitro-1H-pyrazole**: Discovery, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **3-cyclopropyl-5-nitro-1H-pyrazole**, a heterocyclic compound of significant interest in medicinal chemistry. While not a therapeutic agent itself, it serves as a crucial synthetic intermediate in the development of pharmacologically active molecules, particularly in oncology. This document details the compound's chemical identity, traces its first appearance in the public record, and provides a detailed, step-by-step analysis of its documented synthesis. Furthermore, it explores the chemical rationale behind the chosen synthetic strategy, discusses alternative theoretical pathways, and illustrates its application as a key building block in drug discovery workflows. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this specific pyrazole derivative.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is widely recognized as a "privileged scaffold" in medicinal chemistry due to its ability to participate in various non-covalent interactions with biological targets, its metabolic stability, and its synthetic tractability.^{[1][2]} This has led to the incorporation of the pyrazole core

into numerous approved drugs with diverse therapeutic applications, including anti-inflammatory agents, anticancer therapies, and antivirals.[\[3\]](#)

Within this important class of compounds, **3-cyclopropyl-5-nitro-1H-pyrazole** emerges as a highly functionalized and valuable building block. The presence of a cyclopropyl group can enhance metabolic stability and binding affinity, while the nitro group is a versatile functional handle. It can be readily reduced to an amine, providing a key point for diversification and the construction of compound libraries. This guide focuses specifically on the history and synthesis of this intermediate, tracing its origins to pioneering work in the development of novel pyrazole-based therapeutics.

Chemical Identity and Physicochemical Properties

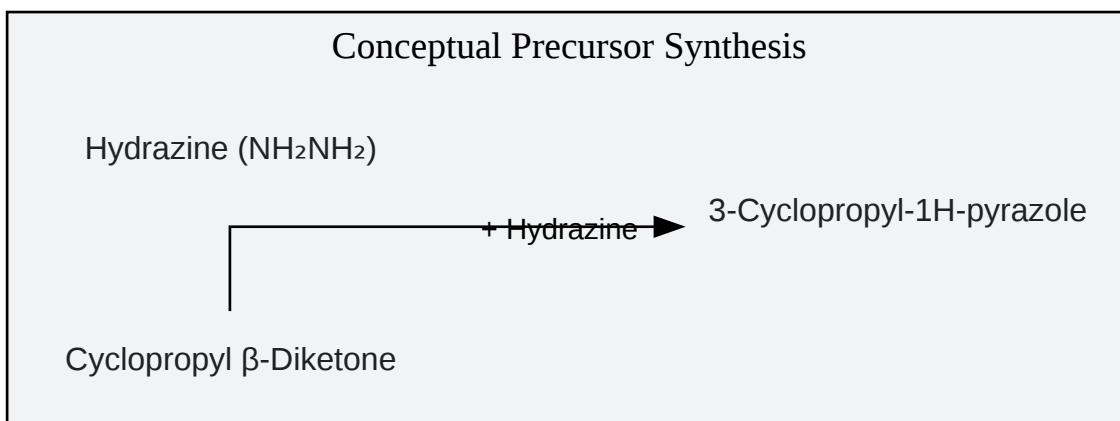
A clear identification of a chemical entity is foundational to any technical discussion. The key identifiers and computed properties for **3-cyclopropyl-5-nitro-1H-pyrazole** are summarized below.

Property	Value	Source
CAS Registry Number	326827-23-0	[4]
Molecular Formula	C ₆ H ₇ N ₃ O ₂	[4]
Molecular Weight	153.14 g/mol	
Canonical SMILES	C1CC1C2=CC(=NN2)-- INVALID-LINK--[O-]	[4]
InChI	InChI=1S/C6H7N3O2/c10- 9(11)6-3-5(7-8-6)4-1-2-4/h3- 4H,1-2H2,(H,7,8)	[4]
InChIKey	CTSMOTWWAYPQLU- UHFFFAOYSA-N	[4]

Discovery and Historical Context

The first documented synthesis of **3-cyclopropyl-5-nitro-1H-pyrazole** appears in a patent filed by Pharmacia & Upjohn in the late 1990s, which was granted as US Patent 6,218,418 B1.[\[5\]](#)

The patent, titled "3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents," does not focus on the nitro-pyrazole as the final product, but rather describes its synthesis as a critical step (Example 5) in a larger synthetic sequence.


The research context was the pursuit of novel compounds for the treatment of cancer and other cell proliferative disorders.^[5] The inventors were developing a library of N-acylated 3-cyclopropyl-5-amino-1H-pyrazoles. The synthesis of **3-cyclopropyl-5-nitro-1H-pyrazole** was developed as a strategic route to obtain the necessary 3-cyclopropyl-5-amino-1H-pyrazole precursor in a clean and efficient manner, likely after the reduction of the nitro group. This highlights a common paradigm in medicinal chemistry where a stable, easily modified intermediate is synthesized to facilitate the rapid generation of diverse analogues for structure-activity relationship (SAR) studies.

Synthetic Methodologies

The synthesis of **3-cyclopropyl-5-nitro-1H-pyrazole** is a multi-faceted topic. It involves not only the direct transformation leading to the final compound but also the logical construction of its precursors.

Foundational Chemistry: General Pyrazole Synthesis

The pyrazole ring itself is typically constructed via the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.^[6] This robust and versatile reaction, known as the Knorr pyrazole synthesis, allows for the introduction of various substituents at different positions of the ring. For the precursor to our target molecule, a plausible route would involve the reaction of a cyclopropyl-containing β -diketone with hydrazine, as illustrated in the conceptual diagram below.

[Click to download full resolution via product page](#)

Caption: Conceptual synthesis of the pyrazole core.

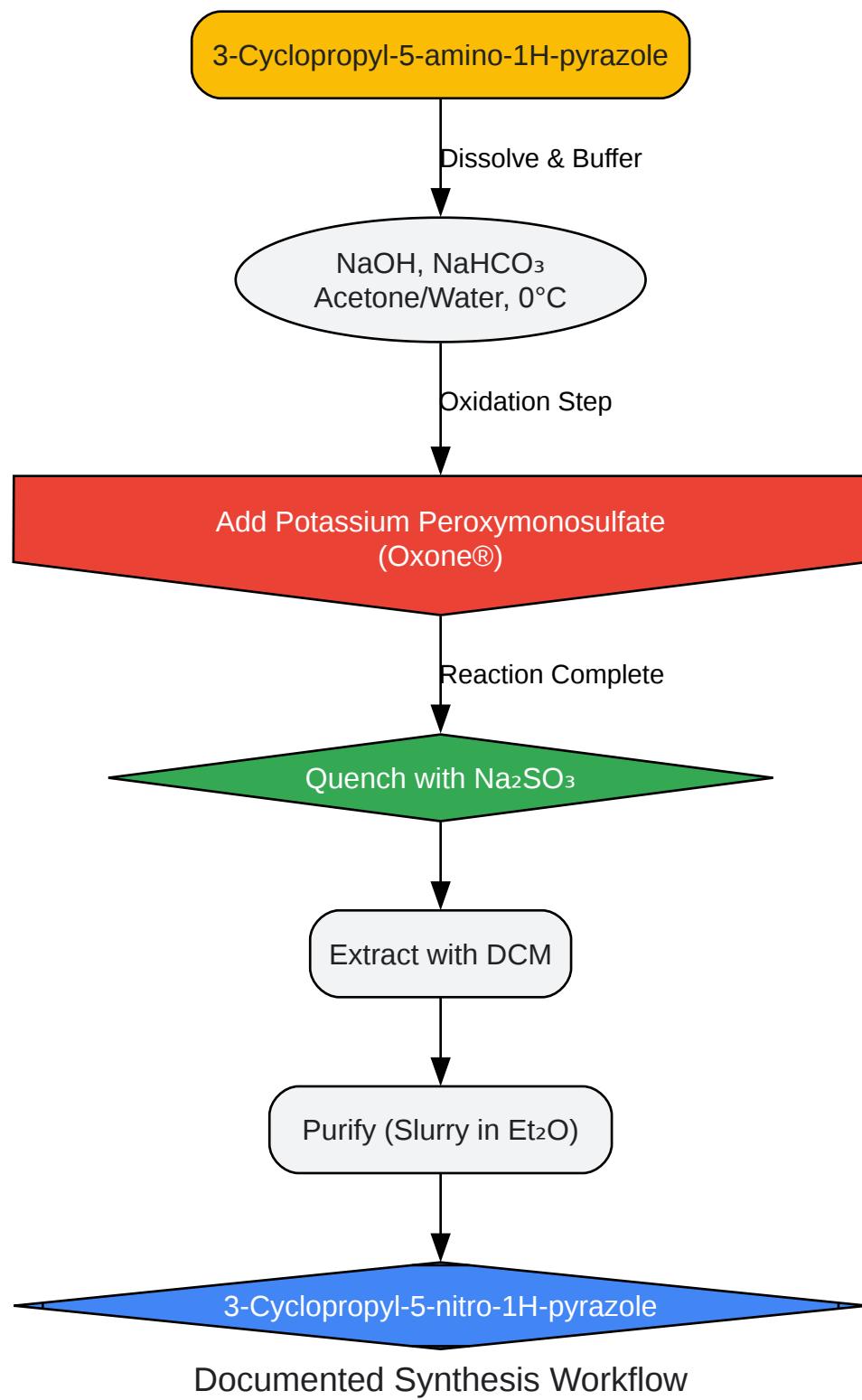
The Documented Synthesis: Oxidation of an Aminopyrazole

The method detailed in US Patent 6,218,418 B1 is not a direct nitration of the pyrazole ring, but rather an oxidation of the corresponding amino-pyrazole.^[5] This choice is mechanistically significant. Direct nitration of pyrazoles can be aggressive and lead to mixtures of regioisomers or undesired N-nitration.^{[7][8]} By starting with 3-cyclopropyl-5-amino-1H-pyrazole, the position of the incoming nitro group is precisely controlled.

The following protocol is adapted from "Example 5" of US Patent 6,218,418 B1.^[5]

Starting Material: 3-Cyclopropyl-5-amino-1H-pyrazole (CAS 175137-46-9)^{[9][10]}

Reagents and Solvents:


- Sodium hydroxide (NaOH)
- Sodium bicarbonate (NaHCO₃)
- Potassium peroxyomonosulfate (e.g., Oxone®)
- Acetone

- Water

Step-by-Step Procedure:

- A solution of sodium hydroxide (2.7 g) in water (454 ml) is prepared and cooled to 0°C.
- To this cold solution, 3-cyclopropyl-5-amino-1H-pyrazole (7.1 g, 0.058 mol) and sodium bicarbonate (46.5 g) are added.
- After stirring for 10 minutes, a solution of acetone (337 ml) in water (221 ml) is added.
- A solution of potassium peroxymonosulfate (125 g) in water (680 ml) is then added dropwise to the reaction mixture, maintaining the temperature between 0°C and 5°C.
- The mixture is stirred at 0-5°C for 30 minutes after the addition is complete.
- The reaction is quenched by the addition of a 10% sodium sulfite solution.
- The resulting mixture is extracted with dichloromethane (DCM).
- The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
- The crude solid is purified by slurring in diethyl ether to afford **3-cyclopropyl-5-nitro-1H-pyrazole**.

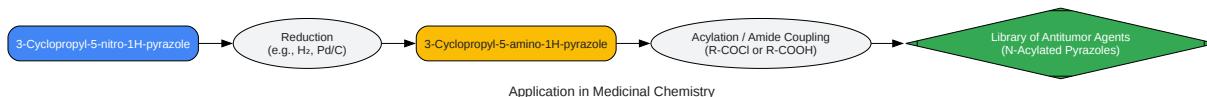
The choice of this synthetic route reflects a sophisticated approach to achieving the desired molecule. The oxidation of an amino group to a nitro group using an oxidant like potassium peroxymonosulfate (the active ingredient in Oxone®) is a powerful transformation that avoids the harsh, acidic conditions of typical nitrating mixtures (e.g., HNO₃/H₂SO₄).

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-cyclopropyl-5-nitro-1H-pyrazole**.

Causality Behind Experimental Choices:

- Base and Buffer (NaOH, NaHCO₃): The reaction is performed under basic buffered conditions to manage the pH. This is crucial for controlling the reactivity of the peroxyomonosulfate and preventing potential side reactions.
- Oxidizing Agent (Potassium Peroxymonosulfate): This is the key reagent that converts the electron-rich amino group (-NH₂) into the electron-deficient nitro group (-NO₂). It is preferred over traditional nitrating agents to ensure regioselectivity and avoid harsh acidity, which could potentially open the cyclopropyl ring.
- Low Temperature (0-5°C): The reaction is exothermic and potentially hazardous. Maintaining a low temperature is critical for safety and for preventing the decomposition of the oxidant and the product.
- Quenching (Sodium Sulfite): After the reaction, any excess oxidant must be safely neutralized. Sodium sulfite is a reducing agent that effectively quenches peroxyomonosulfate.


Role as a Strategic Intermediate in Drug Discovery

The primary value of **3-cyclopropyl-5-nitro-1H-pyrazole** is its function as a strategic intermediate. The nitro group is rarely desired in a final drug candidate due to potential toxicity, but it is an excellent precursor to the amino group, which is a versatile handle for further chemical modification.

The overall synthetic strategy employed in the patent literature is as follows:

- Synthesize **3-cyclopropyl-5-nitro-1H-pyrazole** as a stable, purifiable solid.
- Reduce the nitro group to an amine (e.g., using catalytic hydrogenation or a reducing metal like SnCl₂) to yield 3-cyclopropyl-5-amino-1H-pyrazole.
- Couple the resulting amine with a variety of carboxylic acids or their derivatives (e.g., acyl chlorides) to build a library of N-acylated pyrazoles for biological screening.

This workflow is visualized in the diagram below.

[Click to download full resolution via product page](#)

Caption: Use of the nitro-pyrazole as a key intermediate.

This strategy allows for late-stage diversification, a highly efficient approach in drug discovery where a common core intermediate is modified in the final steps to produce a wide range of test compounds.[5]

Conclusion

3-Cyclopropyl-5-nitro-1H-pyrazole is a textbook example of a strategic chemical intermediate whose value lies not in its own biological activity, but in its role as a precisely functionalized building block. Its documented history begins in the context of industrial anticancer research, where a regioselective and controlled synthesis was required to access a key amine precursor. The chosen synthetic route—oxidation of an aminopyrazole rather than direct nitration—demonstrates a nuanced understanding of heterocyclic chemistry, prioritizing control and safety over more conventional but potentially problematic methods. For researchers in modern drug discovery, understanding the synthesis and strategic application of such intermediates remains a cornerstone of creating novel and effective therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3-Amino-5-cyclopropyl-1H-pyrazole 175137-46-9 [sigmaaldrich.com]
- 10. 3-cyclopropyl-1H-pyrazol-5-amine | C₆H₉N₃ | CID 2758014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [discovery and history of 3-cyclopropyl-5-nitro-1H-pyrazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1436557#discovery-and-history-of-3-cyclopropyl-5-nitro-1h-pyrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com